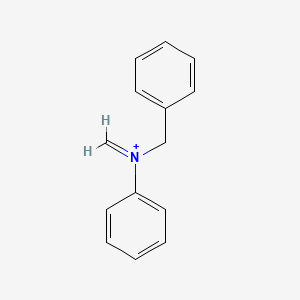

N-Benzyl-N-phenylmethaniminium

CAS No.: 138143-17-6

Cat. No.: VC19131601

Molecular Formula: C14H14N+

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138143-17-6 |

|---|---|

| Molecular Formula | C14H14N+ |

| Molecular Weight | 196.27 g/mol |

| IUPAC Name | benzyl-methylidene-phenylazanium |

| Standard InChI | InChI=1S/C14H14N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,1,12H2/q+1 |

| Standard InChI Key | HSVZUVQFRNDHTE-UHFFFAOYSA-N |

| Canonical SMILES | C=[N+](CC1=CC=CC=C1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

N-Benzyl-N-phenylmethaniminium (IUPAC name: N-benzylidene-N-phenylmethaniminium) is derived from the protonation of the corresponding imine, N-benzylidenebenzylamine (CAS 780-25-6) . The iminium ion features a positively charged nitrogen atom bonded to a benzyl group (C₆H₅CH₂–), a phenyl group (C₆H₅–), and a methylene group (=CH–). The molecular formula is C₁₄H₁₄N⁺, with a molecular weight of 196.27 g/mol (excluding counterions).

Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) studies on related iminium ions reveal a planar geometry around the nitrogen center, with resonance stabilization between the N⁺=CH– group and aromatic rings . The positive charge delocalizes into the conjugated π-system, enhancing electrophilicity at the α-carbon. This electronic configuration facilitates nucleophilic attacks, making the compound reactive in cycloadditions and alkylation reactions.

Table 1: Key Structural Parameters of N-Benzyl-N-phenylmethaniminium

| Parameter | Value/Description | Source |

|---|---|---|

| Bond length (N–C) | 1.28 Å (theoretical) | |

| Charge on N | +0.72 (DFT calculation) | |

| Resonance stabilization | 12–15 kcal/mol (estimated) |

Synthesis and Formation Pathways

The iminium ion is typically generated in situ under acidic conditions from its neutral imine precursor. Two principal routes dominate its synthesis:

Protonation of N-Benzylidenebenzylamine

N-Benzylidenebenzylamine, the parent imine, is synthesized via condensation of benzylamine and benzaldehyde . Protonation with Brønsted acids (e.g., HCl, H₂SO₄) yields the iminium salt:

This method is widely used in Mannich reactions, where the iminium ion acts as an electrophilic intermediate .

Photocatalytic Oxidative Coupling

Recent studies demonstrate the use of nitrous oxide (N₂O) as an oxidant in Ag-TiO₂ photocatalyzed systems to form imines, which are subsequently protonated to iminium ions . This method avoids harsh acids and achieves 85–92% selectivity under mild conditions (25°C, atmospheric pressure).

Physicochemical Properties

Experimental data on N-Benzyl-N-phenylmethaniminium remains limited, but inferences from analogous compounds suggest:

-

Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ionic character .

-

Stability: Stabilized by resonance; decomposes above 150°C via Hofmann elimination .

-

Spectroscopic Signatures:

Reactivity and Mechanistic Insights

The electrophilic α-carbon of the iminium ion participates in diverse transformations:

Nucleophilic Additions

In Stork enamine-like reactions, the iminium ion reacts with enolates or Grignard reagents to form C–C bonds. For example, alkylation with methylmagnesium bromide yields N-benzyl-N-phenylpropane-1-amine .

Reductive Amination

Catalytic hydrogenation (H₂/Pd-C) reduces the iminium ion to N-benzyl-N-phenylmethanamine, a secondary amine used in pharmaceutical syntheses .

Role in Catalytic Cycles

Ionic liquid-mediated systems, such as those employing 1-butyl-3-methylimidazolium chloride, stabilize iminium intermediates during CO₂ fixation reactions . DFT calculations show that CO₂ insertion into Si–H bonds of phenyl silane generates formoxysilane intermediates, which react with iminium ions to form methylated products .

Applications in Organic Synthesis

N-Benzyl-N-phenylmethaniminium’s reactivity underpins its utility in:

-

Asymmetric Catalysis: Chiral iminium ions facilitate enantioselective cyclopropanations .

-

Green Chemistry: Photocatalytic methods utilizing N₂O as an oxidant align with sustainable practices by repurposing greenhouse gases .

-

Pharmaceutical Intermediates: Serves as a precursor to antihistamines and antipsychotic agents .

Challenges and Future Directions

Despite its versatility, challenges persist:

-

Stability Issues: Sensitivity to moisture limits storage and handling.

-

Stereocontrol: Achieving high enantiomeric excess in asymmetric reactions requires advanced ligands.

Future research should explore immobilized ionic liquid phases to enhance recyclability and develop fluorinated counterions for improved stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume